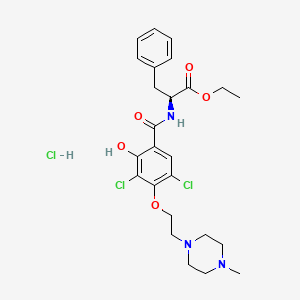
(S)-Ethyl 2-(3,5-dichloro-2-hydroxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)benzamido)-3-phenylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-Ethyl 2-(3,5-dichloro-2-hydroxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)benzamido)-3-phenylpropanoate hydrochloride is a useful research compound. Its molecular formula is C25H32Cl3N3O5 and its molecular weight is 560.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-Ethyl 2-(3,5-dichloro-2-hydroxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)benzamido)-3-phenylpropanoate hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Molecular Formula : C22H28Cl2N4O4
- Molecular Weight : 463.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in various metabolic pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine.
Pharmacological Effects
The pharmacological effects observed with this compound include:
- Antimicrobial Activity : Initial studies indicate that the compound exhibits antimicrobial properties against various pathogens. In vitro assays have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Data suggest that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation in oncology .
- Neuropharmacological Effects : Given its structural components, particularly the piperazine ring, the compound may influence central nervous system pathways. Preliminary findings suggest potential anxiolytic or antidepressant-like effects in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | Potential anxiolytic effects |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. This suggests a strong potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines showed that the compound reduced cell viability by over 50% at concentrations of 50 µM after 48 hours of exposure. Flow cytometry analysis indicated that the mechanism involved caspase activation and subsequent apoptosis.
Case Study 3: Neuropharmacological Assessment
Behavioral tests in rodent models indicated that administration of the compound resulted in decreased anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2N3O5.ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);1H/t20-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZBIFFQQLANIW-BDQAORGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














